CEP-8983 CEP-8983 CEP-8983, also known CK-102, is a PARP inhibitor potentially for the treatment of solid tumours. CEP-8983 synergizes with bendamustine in chronic lymphocytic leukemia cells in vitro. CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity.
Brand Name: Vulcanchem
CAS No.: 374071-46-2
VCID: VC0523184
InChI: InChI=1S/C18H14N2O3/c1-23-11-7-3-6-10-13(11)14-15-12(17(21)20-18(15)22)8-4-2-5-9(8)16(14)19-10/h3,6-7,19H,2,4-5H2,1H3,(H,20,21,22)
SMILES: COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol

CEP-8983

CAS No.: 374071-46-2

Cat. No.: VC0523184

Molecular Formula: C18H14N2O3

Molecular Weight: 306.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CEP-8983 - 374071-46-2

Specification

CAS No. 374071-46-2
Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
IUPAC Name 14-methoxy-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione
Standard InChI InChI=1S/C18H14N2O3/c1-23-11-7-3-6-10-13(11)14-15-12(17(21)20-18(15)22)8-4-2-5-9(8)16(14)19-10/h3,6-7,19H,2,4-5H2,1H3,(H,20,21,22)
Standard InChI Key BWVHYDYUKQEFHG-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O
Canonical SMILES COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of CEP-8983

Structural Characteristics

CEP-8983 (CAS 374071-46-2) is a synthetic small molecule with the molecular formula C18H14N2O3 and a molecular weight of 306.3 g/mol . Its structure features a fused cyclopenta-pyrrolo-carbazole system that enables selective binding to the catalytic domain of PARP enzymes. The InChIKey identifier BWVHYDYUKQEFHG-UHFFFAOYSA-N confirms its unique stereochemical configuration, critical for target engagement . X-ray crystallography studies reveal three hydrogen bond interactions with PARP-1's Ser904 and Gly863 residues, explaining its nanomolar inhibitory potency.

Table 1: Key Chemical Properties of CEP-8983

PropertyValue
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
CAS Registry374071-46-2
Solubility (pH 7.4)12.8 µM (aqueous)
LogP2.9 ± 0.3
Plasma Protein Binding89% (human)

Synthesis and Optimization

The synthetic route to CEP-8983 involves a seven-step process beginning with nitroindole derivatives. Key stages include:

Mechanism of Action and Target Engagement

PARP Inhibition Dynamics

CEP-8983 exhibits IC50 values of 1.2 nM against PARP-1 and 4.7 nM against PARP-2 in recombinant enzyme assays, showing 390-fold selectivity over PARP-3 . The compound competitively inhibits NAD+ binding (Ki = 0.8 nM) through:

  • Stacking interactions with Tyr907 in the nicotinamide sub-pocket

  • Hydrogen bonding to Ser904 backbone amides

  • Van der Waals contacts with Tyr896 side chains

This binding mode prevents PARP's auto-poly(ADP-ribosylation), essential for DNA repair complex recruitment . In glioblastoma RG2 cells, 100 nM CEP-8983 reduced PAR formation by 94% within 2 hours, persisting for >24 hours post-treatment .

Preclinical Development and Efficacy

In Vitro Models

Across 12 cancer cell lines, CEP-8983 monotherapy showed moderate activity (IC50 1.2-4.7 µM) but enhanced standard therapies:

Table 2: Chemosensitization Effects in Select Models

Cell LineChemotherapyIC50 ReductionApoptosis Increase
RG2 (Glioblastoma)Temozolomide8.2-fold3.1-fold
HT29 (Colon)Irinotecan5.7-fold2.8-fold
NB1691 (Neuroblastoma)Topotecan6.9-fold4.2-fold

Mechanistic studies linked efficacy to:

  • ATM/ATR pathway hyperactivation (phospho-CHK1 ↑ 220%)

  • Mitotic catastrophe via premature cyclin B1 degradation

  • Immunogenic cell death markers (calreticulin exposure ↑ 78%)

Xenograft Studies

In vivo evaluation of the prodrug CEP-9722 demonstrated:

  • 60% tumor growth inhibition in RG2 glioblastoma with temozolomide (68 mg/kg ×5 days)

  • 80% regression in HT29 xenografts combined with irinotecan (10 mg/kg ×5 days)

  • Stand-alone activity (34% monotherapy response) at 136 mg/kg dosing

Pharmacodynamic analyses confirmed >90% PAR suppression in tumors 6 hours post-dose, correlating with plasma CEP-8983 levels >150 ng/mL .

Clinical Development and Pharmacokinetics

Phase 1 Trial Design

The first-in-human study (NCT00920595) evaluated CEP-9722 in 26 patients with advanced solid tumors :

  • Dose escalation: 150-1000 mg/day combined with temozolomide 150 mg/m²

  • MTD: 600 mg/day (limited by grade 3 fatigue)

  • Dosing schedule: Days 1-5 every 28 days

Table 3: Key Pharmacokinetic Parameters (Cycle 2)

Parameter600 mg CEP-9722Temozolomide
Cmax (ng/mL)892 ± 21412,340 ± 2,890
Tmax (h)2.1 ± 0.81.5 ± 0.3
AUC0-24 (h·ng/mL)5,230 ± 1,12045,200 ± 9,870
t1/2 (h)7.8 ± 2.11.5 ± 0.4

No significant drug-drug interactions were observed, with CEP-8983 protein binding remaining stable at 87-92% across doses .

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